molecular formula C7H11NO4 B1669090 cis-Piperidine-2,3-dicarboxylic acid CAS No. 46026-75-9

cis-Piperidine-2,3-dicarboxylic acid

Cat. No. B1669090
CAS RN: 46026-75-9
M. Wt: 173.17 g/mol
InChI Key: PTLWNCBCBZZBJI-UHNVWZDZSA-N
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Description

Cis-Piperidine-2,3-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .


Synthesis Analysis

There are several scientific papers that discuss the synthesis of cis-Piperidine-2,3-dicarboxylic acid. For instance, one paper discusses the synthesis of cis (2R,3S) and trans (2S,3S)-2,3-Piperidine Dicarboxylic Acids from (2S)-2-Phenylglycinol . Another paper discusses the Stereo-Selective Preparation of Teneraic Acid, -(2 S)-Piperidine .


Molecular Structure Analysis

The molecular structure of cis-Piperidine-2,3-dicarboxylic acid is represented by the formula C₇H₁₁NO₄ . The InChI key for this compound is PTLWNCBCBZZBJI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cis-Piperidine-2,3-dicarboxylic acid is known to act as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . It also acts as a partial agonist for NMDA receptors .


Physical And Chemical Properties Analysis

Cis-Piperidine-2,3-dicarboxylic acid is a white solid with a molecular weight of 173.17 . It is soluble in water up to a concentration of 100 mM .

Scientific Research Applications

Synthesis and Chemical Properties

cis-Piperidine-2,3-dicarboxylic acid and its isomers have been synthesized through various chemical processes, emphasizing their structural and enantiomeric purity. For instance, Agami et al. reported the synthesis of both cis and trans isomers from chiral inductors, highlighting a method based on δ-lactam formation via Stille's aza-annulation/hydrogenation procedure (Agami, Kadouri-Puchot, Guen, & Vaissermann, 1995). Additionally, Williams et al. described a novel approach to cis and trans 3,4-disubstituted piperidines, showing how carbonyl ene and Prins cyclizations can switch between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts (Williams, Bahia, Kariuki, Spencer, Philp, & Snaith, 2006).

Neuropharmacological Applications

cis-2,3-PDA has been extensively studied for its neuropharmacological properties, particularly as an excitatory amino acid antagonist with implications for understanding synaptic transmission and receptor pharmacology. Research by Slaughter and Miller revealed that cis-2,3-PDA could reversibly block cone input to OFF bipolars and horizontal cells in the retina, indicating its role in mediating excitatory amino acid synaptic receptors (Slaughter & Miller, 1983). Birley et al. studied its effects on rat cortical neurons, noting its selective antagonism to the excitation evoked by N-methyl-D-aspartate (NMDA) without affecting responses to other agonists, which suggests its utility in receptor pharmacology studies (Birley, Collins, Perkins, & Stone, 1982).

Receptor Pharmacology and Synaptic Transmission

The binding characteristics and synaptic transmission effects of cis-2,3-PDA and related compounds offer insights into their potential therapeutic applications and their role in neurological research. For example, research on the binding of CGS 19755, a related compound, to NMDA receptors highlights the high affinity and selectivity of such molecules for the NMDA-type excitatory amino acid receptor, providing a model for studying NMDA receptor antagonists (Murphy, Hutchison, Hurt, Williams, & Sills, 1988). Additionally, the study of cis-2,3-PDA as a partial NMDA agonist in the rat cerebellar cGMP model by Leach et al. further underscores its utility in dissecting the mechanisms of NMDA receptor-mediated signaling (Leach, Marden, & Canning, 1986).

Safety And Hazards

The safety data sheet for cis-Piperidine-2,3-dicarboxylic acid indicates that it is a standard handling toxicity . It should be stored at 2-8°C and protected from light .

properties

IUPAC Name

(2S,3R)-piperidine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWNCBCBZZBJI-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963487
Record name cis-2,3-Piperidine dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Piperidine-2,3-dicarboxylic acid

CAS RN

46026-75-9
Record name cis-2,3-Piperidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46026-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2,3-Piperidine dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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